molecular formula C123H212N44O35S B7886716 CID 75358208

CID 75358208

Cat. No.: B7886716
M. Wt: 2899.3 g/mol
InChI Key: DHBREICAXZPFDD-WRZASSRDSA-N
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Description

CID 75358208 is a PubChem Compound Identifier (CID) corresponding to a specific chemical entity. Despite this, the evidence includes detailed analyses of structurally related compounds, such as chaetogobosin derivatives and briaviolides, which share functional groups or biosynthetic pathways that may align with this compound’s hypothetical properties.

Properties

InChI

InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t63-,64+,65+,66-,67+,69+,70-,71+,72+,73+,74-,75+,76+,77+,78+,79-,80+,81-,82-,83-,84-,85+,86+,96+,97+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBREICAXZPFDD-WRZASSRDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@@H](CC(=O)N)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@@H](C)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CCCNC(=N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C123H212N44O35S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2899.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Chaetogobosin Family

describes compounds 3, 4, 5, and 6 , which are epoxidized or oxidized derivatives of chaetogobosin Vb (16) and G (15). Key comparisons include:

Property Compound 3 (Chaetogobosin Vb derivative) Compound 4 (Epoxidation product of 3) Compound 5 (Modified chaetogobosin G)
Molecular Formula C31H34N2O7 C31H34N2O8 C31H34N2O8
Key Modifications Double bond at C-5/C-6 Epoxide at C-5/C-6 Nitro group at C-1'; carbonyl at C-3'
NMR Shifts (δC) C-5: 130.2; C-6: 127.4 C-5: 63.0; C-6: 65.1 C-3': 200.3; C-1': 148.5
Biological Relevance Antifungal activity Enhanced stability Altered receptor binding
  • Compound 4 differs from 3 by the replacement of a double bond with an epoxide, confirmed via HMBC correlations and NOESY data .

Briaviolides: Functional Analogues

highlights briaviolide F (6) and briaviolide G (7) , which share a cembrane-derived scaffold. Differences include:

Property Briaviolide F (6) Briaviolide G (7)
Molecular Formula C28H39O10Cl C26H33O11Cl
Substituents 2β-hydroxyl; 12α-hexanoyl 2β-hydroxyl; 12α-acetyl
NMR Shifts (δC) C-2: 74.0; C-12: 69.7 C-2: 73.8; C-12: 68.9
Biological Activity Cytotoxic against tumor cells Reduced cytotoxicity
  • The hexanoyl group in 6 vs. acetyl in 7 impacts hydrophobicity and membrane permeability, influencing bioactivity .

Hypothetical Comparison with CID 75358208

Assuming this compound belongs to these families, its properties might involve:

  • Structural motifs : Epoxide or nitro groups modifying reactivity.
  • Spectroscopic profiles : Similar ¹H/¹³C NMR shifts (e.g., δC 60–70 for epoxides, δC 190–210 for carbonyls).
  • Bioactivity : Antifungal or cytotoxic effects, contingent on substituent electronic effects.

Research Findings and Implications

  • Epoxidation (as in Compound 4) enhances metabolic stability but may reduce membrane penetration due to increased polarity .
  • Acyl chain length (Briaviolides 6 vs. 7) correlates with cytotoxicity; longer chains (hexanoyl) enhance lipid bilayer disruption .

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